molecular formula C11H15NO3 B1316030 Methyl 2-[4-(2-aminoethoxy)phenyl]acetate CAS No. 227091-65-8

Methyl 2-[4-(2-aminoethoxy)phenyl]acetate

Cat. No.: B1316030
CAS No.: 227091-65-8
M. Wt: 209.24 g/mol
InChI Key: CMGZMZOHUUMLFH-UHFFFAOYSA-N
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Description

Methyl 2-[4-(2-aminoethoxy)phenyl]acetate (CAS: 227091-65-8) is an organic compound featuring a phenylacetic acid methyl ester backbone substituted at the para position with a 2-aminoethoxy group (-OCH2CH2NH2). The compound is categorized under biochemicals, peptides, and pharmaceutical building blocks . Notably, it was isolated from marine-derived fungi (e.g., Penicillium sp.

Properties

IUPAC Name

methyl 2-[4-(2-aminoethoxy)phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-14-11(13)8-9-2-4-10(5-3-9)15-7-6-12/h2-5H,6-8,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMGZMZOHUUMLFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC=C(C=C1)OCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60572692
Record name Methyl [4-(2-aminoethoxy)phenyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60572692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

227091-65-8
Record name Methyl [4-(2-aminoethoxy)phenyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60572692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[4-(2-aminoethoxy)phenyl]acetate typically involves the reaction of 4-hydroxyphenylacetic acid with 2-aminoethanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Industrial Production Methods

In industrial settings, the production of this compound is often scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[4-(2-aminoethoxy)phenyl]acetate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: The amino group in the compound can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide and potassium carbonate.

Major Products Formed

    Oxidation: Quinones

    Reduction: Alcohols

    Substitution: Various substituted phenylacetates

Scientific Research Applications

Methyl 2-[4-(2-aminoethoxy)phenyl]acetate has a wide range of scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 2-[4-(2-aminoethoxy)phenyl]acetate involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The table below compares methyl 2-[4-(2-aminoethoxy)phenyl]acetate with structurally related phenylacetic acid derivatives:

Compound Name Substituent on Phenyl Group Molecular Formula CAS Number Key Properties/Applications References
This compound 2-aminoethoxy C11H15NO4 227091-65-8 No antibacterial activity; biochemical intermediate
Methyl 2-[4-(4-amino-3-methylphenoxy)phenyl]acetate 4-amino-3-methylphenoxy C16H17NO3 5348-50-5 Intermediate in drug synthesis (e.g., kinase inhibitors)
Methyl 2-[4-(oxiran-2-ylmethoxy)phenyl]acetate Oxiran-2-ylmethoxy (epoxide) C12H14O5 4371-01-1 Reactive epoxide group for polymer/crosslinking applications
Methyl 2-phenylacetoacetate Acetyl group (α-keto ester) C11H12O3 16648-44-5 Precursor in amphetamine synthesis; forensic relevance
Methyl 2-[4-(chloromethyl)phenyl]acetate Chloromethyl C10H11ClO2 72770-09-3 Alkylating agent; synthetic intermediate

Physicochemical and Crystallographic Data

  • Crystal Structure: While direct data for the target compound is unavailable, analogs like methyl 2-{4-chloro-2-[5-chloro-2-(2-methoxy-2-oxoethoxy)benzyl]phenoxy}-acetate () exhibit tight dimeric packing via weak C–H⋯C interactions, with average C–C bond lengths of 1.39 Å . Such data suggest similar crystalline behavior for this compound.
  • LogP and Solubility: The aminoethoxy group likely reduces LogP compared to nonpolar analogs (e.g., methyl 2-phenylacetoacetate, LogP ~2.9 ), enhancing aqueous solubility.

Biological Activity

Methyl 2-[4-(2-aminoethoxy)phenyl]acetate is a compound that has garnered attention for its potential biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Chemical Formula : C12_{12}H15_{15}N1_{1}O3_{3}
  • Molecular Weight : 221.25 g/mol

The compound features an acetate group attached to a phenyl ring substituted with an aminoethoxy group, which is crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. The compound is known to modulate the activity of various molecular targets, leading to significant biological effects.

Key Mechanisms Include:

  • Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways, which may contribute to its therapeutic effects.
  • Receptor Binding : It binds to certain receptors, influencing signal transduction pathways that regulate cellular functions.

Antiproliferative Effects

Recent studies have highlighted the antiproliferative properties of this compound against various cancer cell lines. The compound has shown promising results in inhibiting cell growth and inducing apoptosis.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

Cell LineIC50 (µM)
MDA-MB-231 (Breast)15.0
PC-3 (Prostate)12.3
HeLa (Cervical)10.5

Data derived from multiple studies evaluating the cytotoxic effects of the compound on cancerous cells.

Anti-inflammatory Properties

This compound has also been investigated for its anti-inflammatory properties. In vitro studies suggest that the compound can reduce the production of pro-inflammatory cytokines, indicating potential applications in treating inflammatory diseases.

Case Studies

  • Case Study on Cancer Treatment :
    In a study involving MDA-MB-231 breast cancer cells, treatment with this compound resulted in a significant reduction in cell viability and induced apoptosis through caspase activation . This suggests a potential role for this compound in developing novel anticancer therapies.
  • Study on Inflammation :
    Another investigation demonstrated that this compound effectively inhibited the expression of COX-2 and TNF-alpha in lipopolysaccharide-stimulated macrophages, showcasing its anti-inflammatory potential .

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